Bevenopran
Overview
Description
Bevenopran is an aromatic ether.
This compound has been used in trials studying the treatment of Renal Impairment and Opioid-Induced Constipation.
Mechanism of Action
Target of Action
Bevenopran, also known as CB-5945, ADL-5945, MK-2402, or OpRA III , is a peripherally acting μ-opioid receptor antagonist that also acts on δ-opioid receptors . These receptors are primarily found in the gastrointestinal tract and are responsible for the constipating effects of opioids .
Mode of Action
As a μ-opioid receptor antagonist, this compound works by blocking the action of opioids in the periphery, specifically in the gastrointestinal tract . This action helps to alleviate the constipating effects of opioids without affecting their central nervous system action .
Biochemical Pathways
It is known that the drug’s antagonistic action on μ-opioid receptors in the gastrointestinal tract helps to counteract the constipating effects of opioids .
Pharmacokinetics
It is known that this compound is administered orally .
Result of Action
The primary result of this compound’s action is the alleviation of opioid-induced constipation (OIC) . By blocking the action of opioids in the gastrointestinal tract, this compound helps to restore normal bowel function in patients taking opioids for pain management .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Bevenopran are not fully annotated yet . It is known to interact with μ-opioid and δ-opioid receptors
Cellular Effects
This compound has been used in trials studying the treatment of Renal Impairment and Opioid-Induced Constipation . As a μ-opioid receptor antagonist, this compound likely influences cell function by modulating opioid signaling pathways
Molecular Mechanism
As a μ-opioid receptor antagonist, it is likely to exert its effects at the molecular level by binding to these receptors and inhibiting their activity
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied
Properties
IUPAC Name |
5-[2-methoxy-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyrazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-26-18-10-15(11-22-7-4-14-5-8-27-9-6-14)2-3-17(18)28-19-13-23-16(12-24-19)20(21)25/h2-3,10,12-14,22H,4-9,11H2,1H3,(H2,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCYVRNZWGUXNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCC2CCOCC2)OC3=NC=C(N=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217963 | |
Record name | Bevenopran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676500-67-7 | |
Record name | 5-[2-Methoxy-4-[[[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino]methyl]phenoxy]-2-pyrazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=676500-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bevenopran [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676500677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bevenopran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12464 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bevenopran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEVENOPRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC58Q2EHPJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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